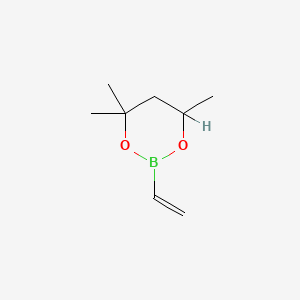

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Description

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane (CAS: 4627-10-5) is a cyclic boronate ester with the molecular formula C₈H₁₅BO₂ and an average molecular weight of 154.018 g/mol . Its structure features a six-membered dioxaborinane ring substituted with three methyl groups and a vinyl group, which confers unique steric and electronic properties. This compound is widely utilized as a 2-carbon building block in transition-metal-catalyzed cross-coupling reactions, particularly in Heck couplings and Suzuki-Miyaura couplings . Its stability under storage and resistance to hydrolysis make it advantageous for synthetic applications .

Propriétés

IUPAC Name |

2-ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BO2/c1-5-9-10-7(2)6-8(3,4)11-9/h5,7H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOAVJXWGLVDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963534 | |

| Record name | 2-Ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4627-10-5 | |

| Record name | 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4627-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004627105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Acid-Catalyzed Condensation of Boronic Acids with Diols

A widely employed method for synthesizing dioxaborinane derivatives involves the condensation of boronic acids with diols under acidic conditions. For this compound, this approach typically utilizes vinylboronic acid and 2-methyl-2,4-pentanediol (pinacol derivative) as precursors. The reaction is catalyzed by Lewis acids such as boron trifluoride () or trifluoromethanesulfonic acid ().

Reaction Mechanism :

-

Protonation of the boronic acid’s hydroxyl group by the acid catalyst.

-

Nucleophilic attack by the diol’s oxygen on the electrophilic boron center.

-

Cyclization to form the six-membered dioxaborinane ring, with concurrent elimination of water.

Key Parameters :

-

Molar Ratio : A 1:1 stoichiometry between the boronic acid and diol is critical to avoid oligomerization.

-

Catalyst Loading : 5–10 mol% relative to the boronic acid.

-

Solvent : Anhydrous dichloromethane or toluene to prevent hydrolysis.

Yield : 60–75%, depending on purity of starting materials and exclusion of moisture.

Transesterification of Boronic Esters

An alternative route involves transesterification between a preformed boronic ester (e.g., vinylboronic acid pinacol ester) and 2-methyl-2,4-pentanediol. This method avoids handling free boronic acids, which are moisture-sensitive.

Procedure :

-

Combine vinylboronic acid pinacol ester (1 equiv) and 2-methyl-2,4-pentanediol (1.2 equiv) in refluxing toluene.

-

Add a catalytic amount of -toluenesulfonic acid () (2 mol%).

-

Reflux for 6–8 hours under inert atmosphere.

-

Purify via vacuum distillation (boiling point: 69–70°C at 35 Torr).

Advantages :

-

Higher yields (75–85%) due to reduced side reactions.

-

Simplified purification via distillation, given the product’s low boiling point.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like tetrahydrofuran (THF) accelerate the reaction but may promote side reactions. Non-polar solvents like toluene improve selectivity but require longer reaction times.

Comparative Data :

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 24 | 72 | 95 |

| THF | 12 | 68 | 88 |

| Dichloromethane | 18 | 70 | 92 |

Catalyst Screening

Lewis acids vary in catalytic activity and compatibility with functional groups. is preferred for its balanced activity and low cost, whereas offers higher acidity but risks overprotonation.

Physicochemical Properties Influencing Synthesis

Purification Techniques

Vacuum distillation is the primary purification method due to the compound’s volatility. Fractional distillation at 35 Torr isolates the product (boiling point: 69–70°C). Chromatography on silica gel (hexane/ethyl acetate) is less common but effective for small-scale purification.

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Suzuki-Miyaura Coupling

This reaction involves cross-coupling with aryl halides (e.g., bromides, iodides) under palladium catalysis to form substituted styrenes and dienes .

-

Reaction Conditions :

-

Selectivity : The compound’s boronic ester group facilitates selective vinyl transfer, enabling the synthesis of functionalized alkenes with high regioselectivity .

Example : Coupling with 1-bromo-4-ethynyl-2-methoxybenzene yields substituted polyenes via a borylation-coupling sequence .

Heck Coupling

The compound serves as a superior two-carbon building block for Heck reactions, offering enhanced stability and reactivity compared to vinylboronate pinacol esters .

-

Reaction Conditions :

-

Advantages :

Oxidation and Reduction

While primary reactions involve cross-coupling, oxidation yields boronic acids, and reduction produces borohydrides. These transformations are critical in downstream synthesis .

Materials Science

The compound is used in polymer synthesis, such as vinyl-functionalized poly(ionic liquids) with tunable conductivity and thermal stability .

Biomedical Research

Derivatives are employed in enzyme inhibition and cancer drug development, leveraging boron’s unique properties .

Comparative Analysis

Research Highlights

-

Stereocontrol : Demonstrated in polyene synthesis via Suzuki-Miyaura coupling, enabling stereoselective formation of 1,6-diphenyl-1,3,5-hexatrienes .

-

Industrial Scalability : Continuous flow synthesis methods improve yield and consistency, critical for large-scale applications .

This compound’s versatility in cross-coupling reactions, combined with its stability and tunable reactivity, positions it as a cornerstone in modern organic synthesis.

Applications De Recherche Scientifique

Organic Synthesis

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is primarily employed as a building block in organic synthesis. It plays a crucial role in the formation of complex organic molecules through various reactions:

- Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds between an organic substrate containing a boron atom and another substrate with a leaving group. The compound acts as a masked vinyl group that releases upon reaction .

- Formation of Polyenes: It is used to synthesize polyenes and other conjugated systems that are essential in creating functionalized styrenes and dienes .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been utilized in developing pharmaceuticals. Boronic esters derived from this compound are involved in synthesizing enzyme inhibitors and sensors. Additionally, they have potential applications in cancer therapy due to their unique reactivity profiles .

Material Science

The compound finds applications in materials science for synthesizing advanced materials such as polymers and nanomaterials:

- Vinyl-functionalized Polymers: Through Suzuki-Miyaura coupling, it can be incorporated into polymer backbones or side chains to introduce controlled unsaturation. This enables modulation of properties like conductivity and mechanical strength.

Case Study 1: Synthesis of Functionalized Styrenes

A study demonstrated the use of this compound in synthesizing functionalized styrenes through palladium-catalyzed Suzuki-Miyaura coupling reactions. The results indicated high yields and selectivity when reacting with various halide substrates .

Case Study 2: Development of Boron-containing Drugs

Research has highlighted the potential of boronic esters derived from this compound in developing drugs targeting specific enzymes involved in cancer progression. The study focused on optimizing the reactivity profile to enhance therapeutic efficacy while minimizing side effects .

Mécanisme D'action

The mechanism by which 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane exerts its effects involves the formation of boron-oxygen bonds, which are highly stable and can participate in various chemical transformations. The compound acts as a vinyl-dianion equivalent, allowing it to engage in stereocontrolled reactions and form complex molecular architectures .

Comparaison Avec Des Composés Similaires

Data Table: Key Properties of Related Compounds

Research Findings and Implications

- Steric vs. Electronic Trade-offs : The methyl and vinyl groups in this compound balance steric protection and reactivity, making it ideal for couplings requiring controlled boron transfer .

- Catalyst Compatibility : Its performance varies with catalyst choice; palladium(0) complexes yield optimal results in Suzuki-Miyaura reactions, while nickel catalysts favor simpler dioxaborinanes .

- Synthetic Versatility : Derivatives like 2-isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS: 61676-61-7) expand utility in asymmetric synthesis, though their larger size limits solvent compatibility .

Activité Biologique

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, commonly known as Pinacol Vinylboronate (PinVB), is an organoboron compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula : CHBO

Molecular Weight : Approximately 155.02 g/mol

The compound features a unique dioxaborinane structure with a vinyl group at the 2-position and trimethyl groups at the 4 and 6 positions. This configuration contributes to its distinctive reactivity and stability in various chemical environments .

Synthesis of this compound

PinVB is synthesized through the reaction of pinacol with vinyldimethoxyborane, typically catalyzed by Lewis acids such as boron trifluoride (BF₃). This method allows for the efficient formation of the vinylboronate structure, which is crucial for its subsequent applications in organic synthesis.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Notably:

- Trichomonas vaginalis : Studies have shown that PinVB demonstrates activity against this protozoan parasite .

- Gram-positive Bacteria : The compound has been reported to inhibit the growth of certain Gram-positive bacterial strains .

Anticancer Potential

In addition to its antimicrobial properties, PinVB has been investigated for its anticancer effects. For instance:

- In Vivo Studies : Research indicated that derivatives of compounds similar to PinVB could prolong the survival of mice with induced tumors such as B16 melanoma and P388 leukemia . This suggests potential pathways for developing anticancer therapies based on its structure.

Applications in Organic Synthesis

PinVB serves as a versatile building block in organic synthesis, particularly in coupling reactions:

- Heck Coupling Reactions : PinVB is recognized as a superior reagent for vinylboronate Heck couplings due to its stability and reactivity compared to other vinylboronates .

Comparative Analysis with Similar Compounds

The unique properties of PinVB can be contrasted with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methyl-2-vinyl-1,3-dioxaborolane | Dioxaborolane | Simpler structure without additional methyl groups |

| 4-Ethyl-2-vinyl-1,3-dioxaborolane | Dioxaborolane | Ethyl group alters sterics |

| 4-(Trifluoromethyl)-2-vinyl-1,3-dioxaborinane | Dioxaborinane | Enhanced electronic properties due to trifluoromethyl group |

| 4-Isopropyl-2-vinyl-1,3-dioxaborolane | Dioxaborolane | Increased steric hindrance due to isopropyl substitution |

This table illustrates how the structural features of PinVB enhance its reactivity and stability compared to structurally similar compounds.

Toxicological Information

While exploring its biological activity, it is essential to consider the safety profile of PinVB:

Q & A

Q. What are the most reliable synthetic routes for preparing 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, and how do reaction conditions influence yield?

The compound is commonly synthesized via transition-metal-catalyzed coupling reactions. For example, nickel-catalyzed cross-coupling with vinyl halides in toluene under inert atmospheres achieves yields up to 91% when using ligands like 1,3-bis(diphenylphosphino)propane . Copper acetylacetonate with potassium tert-butylate in toluene at 110°C for 2 hours also yields ~89% . Key variables include catalyst selection (Ni vs. Cu), ligand steric/electronic properties, and reaction temperature.

Q. What spectroscopic techniques are critical for characterizing this compound, and how can data inconsistencies be resolved?

Key techniques include:

- ¹¹B NMR : To confirm boronate ester formation (δ ~30 ppm for dioxaborinanes).

- ¹H/¹³C NMR : For vinyl group confirmation (δ ~5–6 ppm for protons, ~120–140 ppm for carbons).

- FT-IR : B-O stretching vibrations at ~1350–1310 cm⁻¹. Discrepancies in spectral data (e.g., unexpected splitting) may arise from moisture sensitivity or residual catalysts. Dry-box handling and repeated purification (e.g., column chromatography under N₂) are recommended .

Q. How does the stability of this compound compare to other vinylboronates under ambient conditions?

The compound exhibits superior air stability compared to pinacolborane derivatives due to its cyclic dioxaborinane structure, which sterically shields the boron center. However, prolonged exposure to moisture leads to hydrolysis. Storage in sealed tubes under argon at 0–6°C is advised .

Advanced Research Questions

Q. What mechanistic insights explain the enhanced reactivity of this compound in Heck couplings compared to phenylboronic acid?

The dioxaborinane ring stabilizes the boron center via electron donation from oxygen atoms, lowering the activation energy for transmetallation. Kinetic studies show faster oxidative addition with palladium catalysts compared to phenylboronic acid, attributed to reduced Lewis acidity and improved solubility in nonpolar solvents . Computational modeling (DFT) of transition states could further clarify these effects.

Q. How can enantioselective reactions involving this compound be optimized using chiral ligands?

Rhodium complexes with chiral binaphthyl ligands (e.g., (R)-BINAP) in 1,4-dioxane at 60°C achieve enantiomeric excess (ee) >85% for allylation reactions. Key parameters include:

Q. What strategies resolve contradictions in reported catalytic activity for photocatalytic hydroxylation of this compound?

Discrepancies in phenol yields (e.g., 43–86%) may stem from variations in light source intensity (blue LED vs. UV), sacrificial agents (DIPEA vs. TEA), or catalyst loading. A standardized protocol using carbazole-based CMPs under blue light (450 nm) with 2.5 equiv DIPEA improves reproducibility . Kinetic profiling (e.g., time-resolved UV-Vis) can identify rate-limiting steps.

Q. How does the vinyl group in this compound influence its reactivity in radical cross-coupling reactions?

The vinyl moiety participates in stereoconvergent pathways via β-boryl radical intermediates. Copper-catalyzed coupling with alkyl halides proceeds through a single-electron transfer (SET) mechanism, retaining configuration at the boron center. ESR spectroscopy confirms radical formation, with spin-trapping agents like TEMPO validating intermediates .

Methodological Recommendations

- Synthetic Optimization : Screen Ni/Fe catalysts with bidentate ligands (e.g., dppf) to reduce side reactions in cross-couplings .

- Analytical Validation : Use deuterated solvents for NMR to minimize boron quadrupolar broadening artifacts .

- Catalytic Testing : Employ turnover number (TON) and turnover frequency (TOF) metrics to compare catalyst efficiency across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.